3-Bromo-2-nitro-benzo[b]thiophene
Overview
Description
The compound of interest, 3-Bromo-2-nitro-benzo[b]thiophene, is a brominated and nitrated derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is of particular interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method includes a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, using a Pd-catalyzed C-S bond formation followed by heterocyclization . Additionally, a sequential one-pot synthesis using copper-catalyzed intermolecular C-S coupling and palladium-catalyzed intramolecular arene-alkene coupling has been reported .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-nitro-benzo[b]thiophene has been studied using spectroscopic techniques. These studies have helped determine the structure of the compound and its isomers, which arise from aromatic nucleophilic substitution reactions with amines . The structure of related thiophene derivatives has also been confirmed through nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
3-Bromo-2-nitro-benzo[b]thiophene undergoes interesting chemical reactions with amines, leading to the formation of N-substituted amino derivatives and their isomers. This reaction showcases a novel aromatic nucleophilic substitution with rearrangement . The kinetics of reactions involving similar bromo-nitro-thiophene derivatives with nucleophiles have been studied, providing insights into the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, including those similar to 3-Bromo-2-nitro-benzo[b]thiophene, have been investigated through vibrational spectroscopy and density functional theory (DFT) simulations. These studies provide information on the vibrational frequencies, geometric parameters, and electronic properties such as the HOMO-LUMO energies . The reactivity of related compounds has also been explored, revealing the influence of substituents on the chemical behavior of these molecules .
Scientific Research Applications
Desulfurization and Decomposition Mechanisms
- Desulfurization, Deoxygenation, and Denitrogenation Studies : Research on the decomposition mechanism of thiophene on Pd(111) surfaces using laser-induced thermal desorption shows different reaction pathways for heterocycles like thiophene, furan, and pyrrole. Thiophene decomposes via a C4H4 intermediate species, suggesting potential applications in surface chemistry and catalysis for sulfur-containing compounds like 3-Bromo-2-nitro-benzo[b]thiophene (Caldwell & Land, 1997).
Structure-Activity Relationships
- Mutagenicity of Nitro Compounds : A study on the mutagenicity of aromatic and heteroaromatic nitro compounds provides insights into the structure-activity relationships, potentially relevant for understanding the biological activities of nitro-substituted thiophenes (Debnath et al., 1991).
Supramolecular Chemistry
- Supramolecular Applications : Research on benzene-1,3,5-tricarboxamides (BTAs) highlights the importance of aromatic compounds in supramolecular chemistry, hinting at the potential for 3-Bromo-2-nitro-benzo[b]thiophene derivatives in similar applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Impact and Biodegradation
- Biodegradation of Condensed Thiophenes : A review on the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum highlights the environmental significance of thiophenes and suggests a framework for studying the environmental fate of specific thiophene derivatives, including 3-Bromo-2-nitro-benzo[b]thiophene (Kropp & Fedorak, 1998).
Synthesis and Chemical Properties
- Synthesis of Thiophenes : A study on the recent achievements in the synthesis of thiophenes provides a comprehensive overview of methods and applications, which could be adapted for synthesizing and manipulating 3-Bromo-2-nitro-benzo[b]thiophene and its derivatives for various research applications (Xuan, 2020).
Future Directions
While specific future directions for “3-Bromo-2-nitro-benzo[b]thiophene” were not found, research on similar compounds continues to be an active area of interest. For example, novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core have been synthesized and characterized . Another study reported an improved, multigram synthesis of 3-bromonaphthothiophene .
properties
IUPAC Name |
3-bromo-2-nitro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVPNAJUHZJMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304856 | |
Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitro-benzo[b]thiophene | |
CAS RN |
17402-78-7 | |
Record name | 17402-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-2-NITRO-BENZO(B)THIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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